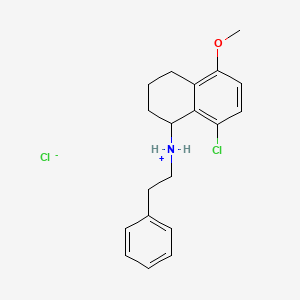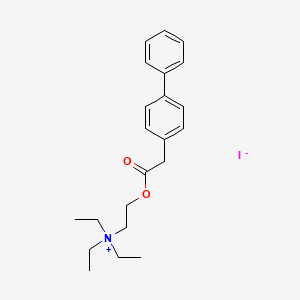
(2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate: is a quaternary ammonium salt that has garnered interest in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which combines the properties of both (2-Hydroxyethyl)triethylammonium iodide and 4-biphenylylacetate, making it a versatile agent in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate typically involves the reaction of (2-Hydroxyethyl)triethylammonium iodide with 4-biphenylylacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in an aqueous medium.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted quaternary ammonium salts.
Scientific Research Applications
Chemistry: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules, aiding in the study of protein-ligand interactions and enzyme kinetics.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and as an additive in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. Its quaternary ammonium structure allows it to interact with negatively charged biomolecules, facilitating its binding and subsequent biological effects.
Comparison with Similar Compounds
- (2-Hydroxyethyl)trimethylammonium iodide
- (2-Hydroxyethyl)triethylammonium chloride
- (2-Hydroxyethyl)triethylammonium bromide
Comparison: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate is unique due to the presence of the 4-biphenylylacetate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility and stability, making it more suitable for certain applications in research and industry. The presence of the biphenyl group also allows for additional interactions with biological targets, potentially leading to more potent effects.
Properties
CAS No. |
64048-46-0 |
|---|---|
Molecular Formula |
C22H30INO2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
triethyl-[2-[2-(4-phenylphenyl)acetyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C22H30NO2.HI/c1-4-23(5-2,6-3)16-17-25-22(24)18-19-12-14-21(15-13-19)20-10-8-7-9-11-20;/h7-15H,4-6,16-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BYFIASYPXXINDD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


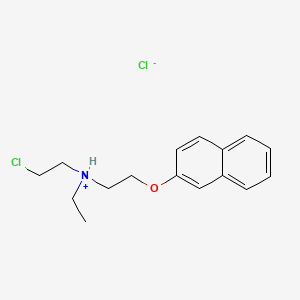

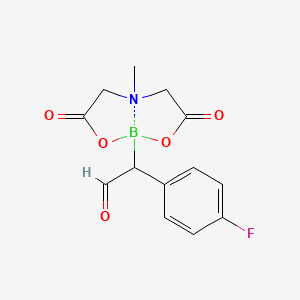

![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)

![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
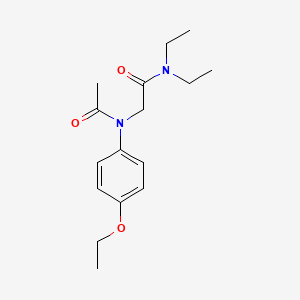
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
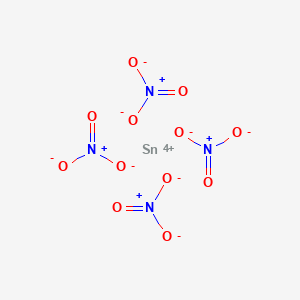
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
